3-Ethoxybenzene-1-carboximidamide hydrochloride

Fragment-based drug discovery Protein crystallography SARS-CoV-2 main protease

Ensure experimental reproducibility with 3-ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1), the hydrochloride salt of ligand RD4. This meta-substituted benzamidine fragment (≥95% HPLC purity) features validated binding poses in PDB entries 5R27, 5RC9, 7I1E, and 8CFR, enabling structure-guided elaboration for serine/aspartic protease targets. The defined salt stoichiometry eliminates molarity ambiguity in inhibitor IC₅₀/Kᵢ determination, while direct aqueous solubility streamlines crystallography soaking without DMSO interference. Procure batch-certified material for fragment-based drug discovery, antiviral Mᵖʳᵒ lead optimization, or analytical reference isomer discrimination against the 2-ethoxy isomer (CAS 18637-00-8).

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 25027-74-1
Cat. No. B3369836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxybenzene-1-carboximidamide hydrochloride
CAS25027-74-1
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=N)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-4-7(6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
InChIKeyMLQSDZDFNFPEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxybenzene-1-carboximidamide Hydrochloride (CAS 25027-74-1): A Validated Benzamidine Scaffold for Protease-Targeted Fragment Screening and Rational Drug Design


3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1) is a small-molecule aryl amidine derivative belonging to the benzamidine class of serine protease inhibitors. The compound exists as a hydrochloride salt (molecular formula C₉H₁₃ClN₂O, molecular weight 200.67 g/mol), with the free base form (3-ethoxybenzene-1-carboximidamide, MW 164.2 g/mol) designated as ligand RD4 in the Protein Data Bank [1]. As a reversible competitive inhibitor scaffold, benzamidine derivatives characteristically bind to the S1 specificity pocket of trypsin-like serine proteases via a salt bridge between the amidinium group and Asp189 at the active site [2]. The 3-ethoxy substitution pattern on the phenyl ring modulates both the electronic environment of the amidine moiety and the compound‘s lipophilicity relative to unsubstituted benzamidine, parameters that influence binding affinity and selectivity across the serine protease family [3]. The hydrochloride salt form confers enhanced aqueous solubility and handling stability compared to the free base, making it the preferred formulation for reproducible biochemical assay preparation .

3-Ethoxybenzene-1-carboximidamide Hydrochloride Procurement Risk: Why Isomeric Purity and Salt Form Materially Affect Assay Reproducibility


Substituting 3-ethoxybenzene-1-carboximidamide hydrochloride with a generic benzamidine analog without considering substitution pattern, salt form, or impurity profile introduces quantifiable risks to experimental reproducibility. The 2-ethoxy positional isomer (2-ethoxybenzamidine hydrochloride, CAS 18637-00-8) is a documented impurity in vardenafil synthesis and exhibits distinct molecular recognition properties due to altered spatial orientation of the ethoxy group relative to the amidine pharmacophore . Class-level structure-activity relationship studies demonstrate that benzamidine substitution patterns directly modulate inhibitor constants (Kᵢ) against serine proteases, with para-substituted derivatives showing up to 10-fold differences in potency compared to meta-substituted analogs [1]. Furthermore, the free base form (MW 164.2 g/mol) differs from the hydrochloride salt (MW 200.67 g/mol) in both aqueous solubility and long-term stability under standard laboratory storage conditions—the hydrochloride salt maintains >95% purity for extended periods whereas the free base is hygroscopic and prone to carbonate formation upon atmospheric CO₂ exposure . Procurement of a validated batch with documented purity specifications (≥95% by HPLC/NMR) and proper salt stoichiometry is therefore a prerequisite for generating interpretable and transferable data across research campaigns.

Quantitative Differentiation Evidence for 3-Ethoxybenzene-1-carboximidamide Hydrochloride: Structural Validation, Isomeric Specificity, and Application-Specific Performance Metrics


PDB Ligand Validation: RD4 (3-Ethoxybenzene-1-carboximidamide) Demonstrates Experimentally Verified Binding in Multiple High-Resolution Crystal Structures

3-Ethoxybenzene-1-carboximidamide (free base, PDB ligand code RD4) has been experimentally validated as a binding ligand in at least three distinct high-resolution protein crystal structures deposited in the Protein Data Bank: PDB entries 5R27 (endothiapepsin complex), 5RC9 (endothiapepsin changed-state model), 7I1E and 8CFR (SARS-CoV-2 main protease Mᵖʳᵒ complexes) [1]. This experimental validation establishes RD4 as a bona fide fragment hit with confirmed binding pose and occupancy, providing structural coordinates suitable for structure-guided optimization. In contrast, the 2-ethoxy positional isomer lacks documented PDB entries with verified binding poses, and unsubstituted benzamidine, while widely co-crystallized, exhibits different binding geometry due to the absence of the ethoxy substituent [2]. The RD4 ligand in 7I1E demonstrates specific non-covalent interactions with the SARS-CoV-2 Mᵖʳᵒ active site, establishing this scaffold as a validated starting point for antiviral fragment elaboration [3].

Fragment-based drug discovery Protein crystallography SARS-CoV-2 main protease

Purity Specification and Batch-to-Batch Consistency: 3-Ethoxybenzene-1-carboximidamide Hydrochloride (CAS 25027-74-1) Delivers ≥95% Purity with Validated Analytical Documentation

3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1) is commercially supplied with a minimum purity specification of 95% as determined by HPLC analysis, with batch-specific certificates of analysis available that document purity levels, residual solvent content, and salt stoichiometry confirmation . The hydrochloride salt form (C₉H₁₃ClN₂O, MW 200.67 g/mol) exhibits a white to off-white solid appearance and maintains stability under recommended storage conditions, whereas the free base form (C₉H₁₂N₂O, MW 164.2 g/mol, CAS 25412-70-8) lacks the same level of commercial analytical standardization . The defined molecular composition of the hydrochloride salt ensures precise molar calculations for biochemical assays—a critical parameter when determining inhibitor constants (Kᵢ) where compound concentration errors directly propagate to affinity measurements. In contrast, procurement of the free base introduces ambiguity regarding hydration state, counterion content, and potential carbonate contamination from atmospheric CO₂ exposure .

Analytical chemistry Quality control Medicinal chemistry

Isomeric Differentiation: 3-Ethoxy Substitution Pattern Provides Distinct Scaffold Properties Relative to 2-Ethoxy and 4-Ethoxy Benzamidine Analogs

The meta (3-) ethoxy substitution pattern on 3-ethoxybenzene-1-carboximidamide creates a distinct electronic and steric environment around the amidine pharmacophore compared to ortho (2-) and para (4-) isomers. Class-level SAR studies on benzamidine derivatives demonstrate that the position of substituents on the phenyl ring modulates inhibitor potency against serine proteases, with Kᵢ values varying by factors of 2–10× depending on substitution pattern and enzyme target [1]. The 2-ethoxy isomer (2-ethoxybenzamidine hydrochloride, CAS 18637-00-8) is commercially designated as a synthetic impurity of vardenafil and serves primarily as a fragment scaffold rather than a validated inhibitor with defined Kᵢ values . The 3-ethoxy compound, by contrast, has demonstrated binding in multiple crystallographic systems including endothiapepsin and SARS-CoV-2 Mᵖʳᵒ, validating its utility as a fragment hit with experimentally observed binding geometry [2]. The meta-substitution pattern positions the ethoxy group for potential interactions with the S2/S3 subsites of trypsin-like proteases while maintaining optimal amidine orientation for Asp189 salt bridge formation—a geometry not achievable with ortho-substituted analogs due to steric clash with the S1 pocket entrance [3].

Medicinal chemistry Structure-activity relationship Protease inhibition

Aqueous Solubility Enhancement: Hydrochloride Salt Formulation (CAS 25027-74-1) Provides Superior Handling Characteristics for Biochemical Assay Preparation

3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1) exists as the hydrochloride salt of the benzamidine free base, providing quantifiably enhanced aqueous solubility due to the ionic character of the protonated amidinium chloride species . The hydrochloride salt dissolves readily in water and aqueous buffer systems, facilitating direct preparation of inhibitor stock solutions for enzymatic assays without requiring organic co-solvents that may denature protein targets or interfere with assay readouts . The free base form (3-ethoxybenzene-1-carboximidamide, MW 164.2 g/mol, CAS 25412-70-8) requires dissolution in polar organic solvents (e.g., DMSO, DMF) for initial stock preparation, introducing potential complications including solvent-dependent protein denaturation, DMSO-associated assay artifacts at concentrations >1%, and freeze-thaw stability concerns . The defined stoichiometry of the hydrochloride salt (1:1 amidine:HCl) also enables precise gravimetric preparation of assay solutions, whereas the free base may exhibit variable hydration states affecting actual molar concentrations. Storage stability data indicate the hydrochloride salt maintains >95% purity for extended periods under recommended conditions (-20°C, desiccated), while the free base is hygroscopic and susceptible to carbonate formation .

Biochemical assays Formulation science Enzymology

Target Engagement Validation in SARS-CoV-2 Main Protease: RD4 Fragment Binding Confirmed by PanDDA Crystallographic Fragment Screening

3-Ethoxybenzene-1-carboximidamide (RD4) was identified as a fragment hit against the SARS-CoV-2 main protease (Mᵖʳᵒ, 3CL protease) in a PanDDA (Pan-Dataset Density Analysis) crystallographic fragment screening campaign, with binding confirmed in PDB entries 7I1E and 8CFR [1]. The fragment binds non-covalently to the Mᵖʳᵒ active site, with electron density maps supporting partial occupancy consistent with typical fragment hit behavior (estimated affinity in the high micromolar to low millimolar range). This experimental validation distinguishes RD4 from the 2-ethoxy isomer, which has not been reported in any SARS-CoV-2 Mᵖʳᵒ fragment screening campaigns [2]. The availability of precise atomic coordinates for the RD4-Mᵖʳᵒ complex enables structure-guided elaboration of the 3-ethoxybenzamidine scaffold toward higher-affinity inhibitors via fragment growing, merging, or linking strategies. Additionally, RD4 binding has been validated against endothiapepsin (PDB 5R27, 5RC9), an aspartic protease model system frequently used for fragment screening methodology development, further confirming the general fragment-binding competence of this scaffold [3].

Antiviral drug discovery Fragment screening COVID-19 therapeutics

Validated Application Scenarios for 3-Ethoxybenzene-1-carboximidamide Hydrochloride: From Fragment-Based Drug Discovery to Analytical Reference Standards


Fragment-Based Lead Discovery Against Serine and Aspartic Proteases Using Validated RD4 Scaffold

Procure 3-ethoxybenzene-1-carboximidamide hydrochloride for fragment-based drug discovery (FBDD) campaigns targeting serine proteases (trypsin-like enzymes, coagulation factors) and aspartic proteases (endothiapepsin model system). The compound‘s validated binding poses in PDB entries 5R27 and 5RC9 (endothiapepsin) [1] and 7I1E/8CFR (SARS-CoV-2 Mᵖʳᵒ) provide experimentally determined starting coordinates for structure-guided fragment elaboration via growing, merging, or linking strategies. The hydrochloride salt’s direct aqueous solubility facilitates high-concentration stock preparation for crystallography soaking experiments without DMSO interference. The 3-ethoxy substitution pattern positions the ethoxy group for potential extension toward S2/S3 subsites while preserving the critical amidine-Asp189 salt bridge geometry, a feature inferred from class-level benzamidine SAR studies [2].

Positive Control and Reference Standard in Protease Inhibition Assay Development

Utilize 3-ethoxybenzene-1-carboximidamide hydrochloride as a reference inhibitor in biochemical assay development for serine protease targets. The compound belongs to the well-characterized benzamidine class of reversible competitive inhibitors, for which extensive structure-activity relationship data exist across trypsin, plasmin, thrombin, and factor Xa [1]. The ≥95% HPLC purity specification and availability of batch-specific certificates of analysis ensure that inhibitor concentration calculations are accurate and reproducible across experimental replicates. The defined hydrochloride salt stoichiometry eliminates uncertainty in molarity calculations that would otherwise arise from variable hydration states in the free base form. Procurement of this validated reference standard enables benchmarking of novel protease inhibitors against a characterized benzamidine scaffold.

SARS-CoV-2 Main Protease (Mᵖʳᵒ) Fragment Hit for Antiviral Drug Discovery Programs

Deploy 3-ethoxybenzene-1-carboximidamide hydrochloride as a validated fragment hit against the SARS-CoV-2 main protease (Mᵖʳᵒ, 3CL protease) for structure-guided antiviral lead optimization. PanDDA crystallographic fragment screening confirmed binding of RD4 to Mᵖʳᵒ, with atomic coordinates deposited in PDB entries 7I1E and 8CFR [1]. The fragment occupies a defined binding site within the protease active site, enabling rational design of higher-affinity derivatives through fragment growing into adjacent subpockets. The hydrochloride salt formulation permits direct dissolution in aqueous crystallization buffers, streamlining co-crystallization workflows for structure-guided optimization cycles . This validated starting point reduces the time and resource investment required for primary fragment screening against Mᵖʳᵒ by approximately 3–6 months.

Analytical Reference Standard for Isomeric Purity Assessment in Benzamidine Derivative Synthesis

Employ 3-ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1) as an analytical reference standard to distinguish the meta-substituted benzamidine isomer from the ortho-substituted analog (2-ethoxybenzamidine hydrochloride, CAS 18637-00-8) [1] in synthetic chemistry and quality control workflows. The two positional isomers share identical molecular formula (C₉H₁₃ClN₂O) and molecular weight (200.67 g/mol) but exhibit distinct chromatographic retention times, NMR chemical shifts, and biological recognition properties . The target compound‘s defined PDB ligand code (RD4) and experimentally validated binding poses provide additional orthogonal identification criteria unavailable for the 2-ethoxy isomer. Procurement of certified reference material with documented purity (≥95% by HPLC) and analytical characterization data (NMR, MS) enables unambiguous isomer identification in reaction monitoring and impurity profiling applications [2].

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